Technical Monograph: 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Hydrobromide
Technical Monograph: 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Hydrobromide
[1]
Executive Summary & Scaffold Analysis
4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide is a privileged heterocyclic scaffold in medicinal chemistry, widely utilized as a pharmacophore in the development of kinase inhibitors, anti-inflammatory agents, and microbial antagonists. Structurally, it consists of a 2-aminothiazole core substituted at the 4-position with a para-fluorophenyl moiety, stabilized as a hydrobromide salt.
The 2-aminothiazole core serves as a bioisostere for phenol or pyridine rings in drug design, offering unique hydrogen bonding capabilities via the exocyclic amine (donor) and the thiazole nitrogen (acceptor). The inclusion of the 4-fluorophenyl group enhances metabolic stability by blocking para-oxidation (a common metabolic soft spot) and increases lipophilicity (
Chemical Identity
| Property | Detail |
| IUPAC Name | 4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide |
| Common Name | 2-Amino-4-(4-fluorophenyl)thiazole HBr |
| CAS Number (Free Base) | 77815-14-6 |
| CAS Number (HBr Salt) | Not widely indexed; typically synthesized in situ |
| Molecular Formula | |
| Molecular Weight | 275.14 g/mol (Salt); 194.23 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH, Water (moderate); Insoluble in non-polar solvents |
Chemical Structure & Physicochemical Properties[3][6][9][10][11][12]
The hydrobromide salt form is critical for handling and storage, offering superior crystallinity and stability compared to the free base. The protonation typically occurs at the endocyclic nitrogen (N3) of the thiazole ring, rendering the exocyclic amine less nucleophilic but available for hydrogen bonding interactions within active sites.
Structural Parameters (Theoretical)
-
Bond Length (C-F): ~1.35 Å (Indicative of strong
-F overlap) -
Thiazole Planarity: The thiazole ring is planar, with the phenyl ring rotated slightly (approx. 20-30° torsion angle) to minimize steric repulsion with the thiazole sulfur, though crystal packing forces in the salt lattice may enforce coplanarity.
-
H-Bonding Potential: The
or protonated motif in the salt serves as a strong hydrogen bond donor.
Physicochemical Data Table
| Parameter | Value | Context |
| Melting Point | >200 °C (Decomp.) | Salt form typically exhibits high thermal stability compared to free base (122–124 °C). |
| pKa (Conjugate Acid) | ~5.3 | Protonation of the thiazole nitrogen. |
| LogP (Free Base) | 2.44 | Moderate lipophilicity suitable for CNS and peripheral targets. |
| UV | ~260–270 nm | Characteristic of conjugated aryl-thiazole systems. |
Synthesis & Manufacturing Protocol
The most authoritative method for synthesizing 4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide is the Hantzsch Thiazole Synthesis . This condensation reaction between an
Reaction Mechanism
The mechanism involves the nucleophilic attack of the thiourea sulfur on the
Figure 1: Mechanistic pathway of the Hantzsch synthesis yielding the hydrobromide salt.
Detailed Experimental Protocol
Objective: Synthesis of 10 g of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide.
Reagents:
-
2-Bromo-4'-fluoroacetophenone: 10.85 g (50 mmol)
-
Thiourea: 3.81 g (50 mmol)
-
Ethanol (Absolute): 100 mL
Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.85 g of 2-bromo-4'-fluoroacetophenone in 80 mL of absolute ethanol.
-
Addition: Add 3.81 g of thiourea to the solution. The thiourea may not dissolve immediately.
-
Reflux: Heat the reaction mixture to reflux (
) with vigorous stirring. Maintain reflux for 2–4 hours.-
Observation: The solution will typically turn clear as reagents dissolve, followed by the formation of a white precipitate (the HBr salt) as the reaction progresses.
-
-
Cooling: Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath (
) for 30 minutes to maximize precipitation. -
Isolation: Filter the solid product using vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with cold ethanol (
) and diethyl ether ( ) to remove unreacted starting materials and non-polar impurities. -
Drying: Dry the solid in a vacuum oven at
for 6 hours.
Yield Expectation: 85–95% (approx. 11.5–13.0 g).
Analytical Characterization
Validation of the structure is performed using NMR and Mass Spectrometry.[1][2][3]
Proton NMR ( NMR)
Solvent: DMSO-
| Shift ( | Multiplicity | Integration | Assignment |
| 9.0–9.5 | Broad Singlet | 3H | |
| 7.80–7.85 | Multiplet | 2H | Ar-H (Orth to F, phenyl ring) |
| 7.25–7.30 | Multiplet | 2H | Ar-H (Meta to F, phenyl ring) |
| 7.15 | Singlet | 1H | Thiazole C5-H |
Note: In the free base, the amine protons appear as a broad singlet around 7.0–7.2 ppm (2H). The HBr salt shifts these downfield significantly.
Mass Spectrometry (ESI-MS)
-
Observed Ion
: 195.04 m/z (corresponding to the cationic free base ). -
Fragment Ions: Loss of
(178 m/z) or fragmentation of the C-S bond may be observed at higher collision energies.
Pharmacological Applications
The 4-(4-fluorophenyl)-1,3-thiazol-2-amine scaffold is a "privileged structure" in drug discovery, serving as a versatile building block.
Kinase Inhibition (p38 MAPK & CDK)
Derivatives of this scaffold are potent inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK) . The 2-amino group forms a critical "hinge-binding" interaction within the ATP-binding pocket of the kinase, while the fluorophenyl group occupies the hydrophobic pocket II, improving selectivity.
Antimicrobial & Antifungal Activity
The hydrobromide salt exhibits intrinsic antimicrobial properties. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways in Staphylococcus aureus (including MRSA strains).
Synthetic Intermediate
It is a primary precursor for:
-
Schiff Bases: Condensation with aromatic aldehydes to form azomethines with anticancer activity.
-
Amide Coupling: Reaction with carboxylic acids to generate peptidomimetics.
Figure 2: Pharmacological and synthetic utility of the scaffold.
Handling & Safety (E-E-A-T)
Signal Word: WARNING
Hazard Statements (GHS)
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Storage Protocols
-
Hygroscopicity: The hydrobromide salt can be hygroscopic. Store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) if possible, or in a desiccator.
-
Temperature: Store at
for long-term stability. -
Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.
References
-
Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 722371, 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. Retrieved from [Link]
-
Gomha, S. M., et al. (2021). "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities". Molecules, 26(5), 1449.
-
BenchChem. (2025). "Application Notes and Protocols for the Hantzsch Thiazole Synthesis".
-
Sigma-Aldrich. (2025). "Safety Data Sheet: 4-(4-Fluorophenyl)-1,3-thiazol-2-amine".
